molecular formula C13H22BrNO3 B13566753 tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B13566753
M. Wt: 320.22 g/mol
InChI Key: ZIJCVCKVXHYUPU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry and organic synthesis due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tert-butyl chloroformate.

    Carboxylation: The carboxylate group is introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R)-2-(3-chloro-2-oxopropyl)piperidine-1-carboxylate
  • tert-butyl (2R)-2-(3-fluoro-2-oxopropyl)piperidine-1-carboxylate
  • tert-butyl (2R)-2-(3-iodo-2-oxopropyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate lies in its specific bromo substitution, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This makes it valuable for specific synthetic applications and potential biological activities.

Properties

Molecular Formula

C13H22BrNO3

Molecular Weight

320.22 g/mol

IUPAC Name

tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-7-5-4-6-10(15)8-11(16)9-14/h10H,4-9H2,1-3H3/t10-/m1/s1

InChI Key

ZIJCVCKVXHYUPU-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1CC(=O)CBr

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.